An In-depth Technical Guide to the Amphisin-Producing Bacterium Pseudomonas sp. DSS73
An In-depth Technical Guide to the Amphisin-Producing Bacterium Pseudomonas sp. DSS73
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphisin, a cyclic lipopeptide produced by Pseudomonas sp. strain DSS73, has garnered significant interest due to its potent antifungal and biosurfactant properties. This technical guide provides a comprehensive overview of amphisin, including its chemical structure, biosynthetic pathway, and regulatory mechanisms. Detailed experimental protocols for the cultivation of Pseudomonas sp. DSS73, as well as the extraction, purification, and quantification of amphisin are presented. Furthermore, this document elucidates the key signaling pathways governing amphisin production and offers a standardized experimental workflow for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in harnessing the potential of amphisin.
Introduction
Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites known for their diverse biological activities. Among these, amphisin, produced by the sugar beet rhizosphere isolate Pseudomonas sp. DSS73, stands out for its significant antifungal activity against plant-pathogenic fungi and its potent surfactant properties[1][2]. These characteristics make amphisin a promising candidate for applications in agriculture as a biocontrol agent and in various industrial and pharmaceutical processes as a biosurfactant.
This guide aims to provide a detailed technical overview of the core aspects of working with amphisin and its producing organism, Pseudomonas sp. DSS73.
Chemical Structure and Physicochemical Properties
Amphisin is a cyclic lipoundecapeptide, meaning it consists of a fatty acid tail linked to a peptide chain of eleven amino acids. The primary structure of amphisin is β-hydroxydecanoyl-D-Leu-D-Asp-D-allo-Thr-D-Leu-D-Leu-D-Ser-L-Leu-D-Gln-L-Leu-L-Ile-L-Asp[3]. The peptide is cyclized through a lactone bond between the hydroxyl group of the D-allo-Threonine residue and the C-terminus of the peptide chain[3].
| Property | Value | Reference |
| Molecular Formula | C66H114N12O20 | [3] |
| Stereochemistry of β-hydroxy acid | R | [3] |
| Key Structural Feature | Lactone ring | [3] |
| Biological Activity | Antifungal, Biosurfactant | [1][2] |
Biosynthesis of Amphisin
Amphisin is synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs)[1]. The gene encoding the primary peptide synthetase involved in amphisin production has been identified as amsY[1][2]. NRPSs are modular enzymes, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.
Regulation of Amphisin Production
The production of amphisin in Pseudomonas sp. DSS73 is tightly regulated by a two-component regulatory system, GacA/GacS[1][2][4]. This system acts as a global regulator, controlling the expression of various secondary metabolites and virulence factors in many Pseudomonas species.
The GacA/GacS Signaling Pathway
The GacS protein is a membrane-bound sensor kinase that, upon receiving an environmental signal, autophosphorylates. The phosphate group is then transferred to the cytoplasmic response regulator, GacA. Phosphorylated GacA acts as a transcriptional activator, upregulating the expression of small non-coding RNAs (sRNAs) such as RsmY and RsmZ[5][6]. These sRNAs, in turn, sequester translational repressor proteins like RsmA, thereby relieving the repression of target genes, including the amsY gene involved in amphisin biosynthesis[1][7].
Induction by Plant Exudates
A key factor inducing amphisin production is the presence of components within sugar beet seed exudate[1][4]. These plant-derived signals are thought to be perceived by the GacS sensor kinase, initiating the signaling cascade that leads to the upregulation of amphisin biosynthesis. This suggests a sophisticated interplay between Pseudomonas sp. DSS73 and its plant host.
Quantitative Data on Amphisin Production
The yield of amphisin can vary depending on the culture conditions. The following table summarizes some reported production levels.
| Culture Condition | Amphisin Yield | Reference |
| Davis Minimal Medium (DMM) | Up to 12 mg/L | [1] |
| DMM with Sugar Beet Exudate | Increased production compared to DMM alone | [1] |
| Black Cumin Cake Medium (6.6%) with NaCl (8.0 mM) | Higher yield than standard media (exact value not specified) | [8] |
Experimental Protocols
Cultivation of Pseudomonas sp. DSS73
Pseudomonas sp. DSS73 can be routinely cultured on standard laboratory media.
Materials:
-
Luria-Bertani (LB) agar and broth
-
Davis Minimal Medium (DMM)
-
Incubator
Procedure:
-
Streak Pseudomonas sp. DSS73 from a glycerol stock onto an LB agar plate.
-
Incubate at 28°C for 24-48 hours until single colonies are visible.
-
Inoculate a single colony into 10 mL of LB broth and grow overnight at 28°C with shaking.
-
For amphisin production, inoculate DMM with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.
-
Incubate at a lower temperature, such as 15°C, for 3 days with shaking to promote amphisin production[1].
Extraction and Purification of Amphisin
A multi-step process involving solvent extraction and chromatography is required to obtain pure amphisin.
Materials:
-
Ethyl acetate
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Solvent Extraction:
-
Centrifuge the bacterial culture to remove cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure to obtain a crude extract[1].
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a small volume of methanol.
-
Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low concentration of acetonitrile in water (e.g., 10%) to remove polar impurities.
-
Elute amphisin with a higher concentration of acetonitrile in water (e.g., 90%)[1].
-
-
Preparative HPLC:
-
Further purify the amphisin-containing fraction from SPE using preparative HPLC with a C18 column.
-
Use an isocratic mobile phase of acetonitrile and water with 0.1% TFA[1].
-
Collect the fractions corresponding to the amphisin peak.
-
Lyophilize the purified fractions to obtain pure amphisin.
-
Quantification of Amphisin by HPLC
Analytical HPLC is the standard method for quantifying amphisin in culture extracts.
Materials:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile
-
Water
-
Phosphoric acid or TFA
-
Amphisin standard
Procedure:
-
Prepare a standard curve using a known concentration range of pure amphisin.
-
Prepare culture extracts by filtering the culture supernatant and mixing with an equal volume of methanol to improve recovery.
-
Inject the standards and samples onto the HPLC system.
-
Use a gradient of acetonitrile and water (both containing 0.1% phosphoric acid or TFA) for elution. A typical gradient might be from 50% to 99% acetonitrile over 20-30 minutes[3].
-
Monitor the absorbance at 210 nm.
-
Quantify the amphisin in the samples by comparing the peak area to the standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for studying amphisin production.
Conclusion
Amphisin from Pseudomonas sp. DSS73 represents a valuable natural product with significant potential. This technical guide has provided a detailed overview of its chemical nature, biosynthesis, and regulation, along with practical experimental protocols. By understanding and applying these methodologies, researchers can further explore the properties and applications of amphisin, paving the way for new developments in biotechnology and medicine.
References
- 1. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genes Involved in Cyclic Lipopeptide Production Are Important for Seed and Straw Colonization by Pseudomonas sp. Strain DSS73 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of Cyclic Lipopeptides by Pseudomonas fluorescens Strains in Bulk Soil and in the Sugar Beet Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
